(R)-Simurosertib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

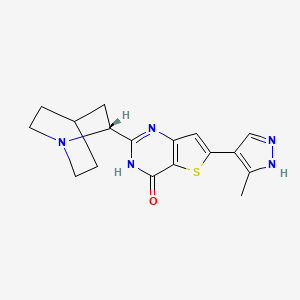

IUPAC Name |

2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@H]4CC5CCN4CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Simurosertib: A Selective and Potent Inhibitor of Cdc7 Kinase for Cancer Therapy

An In-depth Technical Guide

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response, making it a compelling target for cancer therapy.[1][2] Overexpression of Cdc7 is a hallmark of numerous cancers and is often associated with poor prognosis.[1] (R)-Simurosertib (also known as TAK-931) is a highly potent and selective, orally active, ATP-competitive inhibitor of Cdc7 kinase.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical data. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research and drug development efforts in this area.

Introduction to Cdc7 Kinase

Cdc7 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly at the G1-S phase transition. Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the initiation of DNA replication. The kinase activity of Cdc7 is dependent on its regulatory subunit, Dbf4 (dumbbell former 4), also known as ASK (activator of S-phase kinase). The active Cdc7-Dbf4 complex, also referred to as DDK (Dbf4-dependent kinase), is essential for the firing of replication origins. Given the heightened reliance of cancer cells on robust DNA replication machinery, targeting Cdc7 presents a promising therapeutic strategy to selectively induce replication stress and subsequent cell death in malignant cells.

This compound: Mechanism of Action and Selectivity

This compound is a potent and selective, ATP-competitive inhibitor of Cdc7 kinase. It exhibits its inhibitory activity with a very low IC50 value, demonstrating strong affinity for the kinase.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity and selectivity of this compound have been characterized across a panel of kinases. The following table summarizes the key quantitative data.

| Kinase Target | IC50 (nM) | Selectivity vs. Cdc7 | Reference |

| Cdc7 | < 0.3 | - | |

| Cdc7 (enzymatic assay) | 0.26 | - | |

| Cdk2 | 6,300 | > 24,000-fold | |

| ROCK1 | 430 | > 1,650-fold |

As the data indicates, this compound is highly selective for Cdc7, with significantly lower potency against other kinases like Cdk2 and ROCK1. A broader kinase panel screening revealed over 120-fold selectivity for Cdc7 compared to 308 other kinases.

Signaling Pathway

The inhibitory action of this compound on Cdc7 disrupts the normal process of DNA replication initiation. The following diagram illustrates the Cdc7 signaling pathway and the point of inhibition by this compound.

Cellular and In Vivo Activity of this compound

This compound demonstrates potent anti-proliferative effects across a wide range of cancer cell lines and exhibits significant anti-tumor activity in preclinical xenograft models.

Data Presentation: Cellular and In Vivo Efficacy

| Assay Type | Cell Line / Model | Endpoint | Value | Reference |

| Cellular Proliferation | COLO 205 | EC50 | 81 nM | |

| Cellular Proliferation | Various Cancer Cell Lines | GI50 | 30.2 - >10,000 nM | |

| MCM2 Phosphorylation | HeLa | IC50 | 17 nM | |

| In Vivo Xenograft | COLO 205 (mouse) | Tumor Growth Inhibition | Significant at 40 or 60 mg/kg (twice daily) | |

| In Vivo Xenograft | SW948 (mouse) | Tumor Growth Inhibition | Significant at 40 or 60 mg/kg (twice daily) | |

| In Vivo Pharmacodynamics | COLO 205 & SW948 (mouse) | Reduced intratumor pMCM2 | At 80 mg/kg |

Cellular Consequences of Cdc7 Inhibition

Treatment of cancer cells with this compound leads to a dose-dependent suppression of MCM2 phosphorylation at Serine 40 (pMCM2). This inhibition of Cdc7's downstream target results in a delay in S-phase progression, induction of DNA damage checkpoints, and ultimately, activation of caspase-3/7, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration for Cdc7)

-

Substrate (e.g., synthetic peptide corresponding to the MCM2 phosphorylation site)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the Cdc7/Dbf4 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., COLO 205)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 values from the dose-response curves.

Western Blot for MCM2 Phosphorylation

Objective: To evaluate the effect of this compound on the phosphorylation of the Cdc7 substrate, MCM2, in cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pMCM2 (Ser40), anti-MCM2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the pMCM2 signal to total MCM2 and the loading control.

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., COLO 205)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle orally according to the desired dosing schedule.

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound.

Clinical Development

This compound has been evaluated in a Phase I first-in-human study in patients with advanced solid tumors. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound. The results indicated that this compound was generally tolerable with a manageable safety profile. The recommended Phase II dose was determined, and evidence of target engagement through the inhibition of pMCM2 was observed.

Conclusion

This compound is a potent and highly selective inhibitor of Cdc7 kinase with promising anti-cancer activity in preclinical models. Its mechanism of action, centered on the induction of replication stress, provides a strong rationale for its development as a therapeutic agent for various malignancies. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery who are interested in further investigating Cdc7 inhibition as a therapeutic strategy. The ongoing clinical evaluation of this compound will be crucial in determining its ultimate role in the treatment of cancer.

References

An In-depth Technical Guide to the Discovery and Synthesis of (R)-Simurosertib

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and is currently under investigation as a promising anticancer agent.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical profile of this compound.

Discovery and Rationale

This compound was discovered through a medicinal chemistry effort aimed at optimizing a series of thieno[3,2-d]pyrimidinone analogues. The lead compound exhibited time-dependent inhibition of CDC7 kinase and slow dissociation kinetics. A key challenge in the development of this series was the formation of a formaldehyde adduct with a precursor compound. A structure-based design approach was employed to circumvent this issue, leading to the incorporation of a quinuclidine moiety and the identification of this compound (compound 11b in the discovery publication) as a preclinical candidate.

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence to construct the thieno[3,2-d]pyrimidinone core and couple it with the chiral quinuclidine side chain. A generalized synthetic pathway is outlined below, based on the discovery publication.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is described in the primary literature by Kurasawa et al. (2020) in the Journal of Medicinal Chemistry. The synthesis commences with the formation of the thiophene ring, followed by the construction of the thieno[3,2-d]pyrimidinone core. The final key step involves the coupling of this core with the (S)-2-quinuclidinyl moiety.

Mechanism of Action

This compound is a highly potent and selective ATP-competitive inhibitor of CDC7 kinase, with an IC50 of less than 0.3 nM. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex. By inhibiting CDC7, this compound prevents the phosphorylation of MCM2, thereby blocking the initiation of DNA synthesis. This leads to an S-phase delay and the induction of replication stress (RS). The accumulation of RS triggers mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects in cancer cells.

Signaling Pathway

Biological Activity

In Vitro Potency and Selectivity

This compound demonstrates high potency against CDC7 kinase and excellent selectivity over other kinases.

| Kinase | IC50 (nM) | Reference |

| CDC7 | <0.3 | |

| CDC7 | 0.26 | |

| CDK2 | 6,300 | |

| ROCK1 | 430 |

Cellular Activity

This compound effectively inhibits the phosphorylation of MCM2 in cells and exhibits potent antiproliferative activity across a broad range of cancer cell lines.

| Assay | Cell Line | IC50 / EC50 / GI50 (nM) | Reference |

| MCM2 Phosphorylation Inhibition | HeLa | 17 | |

| Cell Proliferation | COLO 205 | 81 (EC50) | |

| Cell Proliferation (Range) | 246 cancer cell lines | 30.2 to >10,000 (GI50) | |

| Cell Proliferation (Median) | 246 cancer cell lines | 407.4 (GI50) |

Preclinical Pharmacokinetics and In Vivo Efficacy

This compound is orally bioavailable and has demonstrated significant antitumor activity in various xenograft models.

Pharmacokinetics in Patients

A Phase I study in patients with advanced solid tumors provided the following pharmacokinetic parameters.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours | |

| Apparent Oral Clearance (CL/F) | 38 L/h | |

| Terminal Half-life (t1/2) | ~6 hours |

In Vivo Antitumor Activity

Oral administration of this compound led to dose-dependent inhibition of intratumoral MCM2 phosphorylation and significant tumor growth inhibition in xenograft models.

| Xenograft Model | Dose | Effect | Reference |

| COLO 205 and SW948 | 80 mg/kg | Reduced intratumor pMCM2 levels | |

| COLO 205 and SW948 | 40 or 60 mg/kg, twice daily | Reduced tumor growth |

Experimental Protocols

CDC7 Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against CDC7 kinase. This protocol is adapted from commercially available kits like ADP-Glo™.

Materials:

-

Recombinant human CDC7/Dbf4 enzyme complex

-

Kinase substrate (e.g., PDKtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Reaction Setup:

-

Add 2.5 µL of the serially diluted test compound or vehicle to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL of the master mix to each well.

-

Prepare a solution of the CDC7/Dbf4 enzyme in kinase assay buffer.

-

-

Initiate Reaction: Add 10 µL of the diluted CDC7/Dbf4 enzyme to each well to start the reaction. Include a "blank" control with buffer instead of the enzyme.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

Western Blot Analysis of MCM2 Phosphorylation

Objective: To assess the in-cell inhibition of CDC7 kinase activity by measuring the phosphorylation status of its downstream target, MCM2.

Procedure:

-

Cell Treatment: Seed cells (e.g., HeLa, COLO 205) in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (pMCM2). Also, probe for total MCM2 and a loading control (e.g., GAPDH or Lamin B1).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

COLO 205 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Procedure:

-

Cell Culture: Culture COLO 205 cells under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of COLO 205 cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally according to the desired dosing schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of pMCM2 by western blot or immunohistochemistry.

Experimental Workflow Diagram

Conclusion

This compound is a potent and selective CDC7 kinase inhibitor with a well-defined mechanism of action that leads to replication stress and mitotic catastrophe in cancer cells. Its oral bioavailability and demonstrated antitumor efficacy in preclinical models have established it as a promising candidate for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CDC7 inhibitors and related pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Simurosertib (TAK-931): A Technical Guide to its Role in Cell Cycle S Phase Arrest

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally active, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] Its primary mechanism of action involves the disruption of DNA replication initiation, leading to replication stress and a subsequent arrest of the cell cycle in the S phase.[1] This targeted activity has positioned Simurosertib as a promising therapeutic agent in oncology, particularly for tumors overexpressing CDC7.[3][4] This technical guide provides an in-depth analysis of Simurosertib's role in inducing S phase arrest, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and workflows.

Introduction to this compound and its Target, CDC7 Kinase

Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle. Its primary function is to control the initiation of DNA replication by phosphorylating multiple components of the pre-replicative complex (pre-RC), most notably the minichromosome maintenance (MCM) protein complex. This phosphorylation event is essential for the firing of replication origins and the commencement of the S phase. In many types of cancer, CDC7 is overexpressed, making it an attractive target for therapeutic intervention.

This compound (TAK-931) is a small molecule inhibitor designed to selectively target CDC7 kinase. By competitively binding to the ATP pocket of CDC7, Simurosertib effectively blocks its kinase activity, thereby preventing the initiation of DNA replication. This action leads to an accumulation of cells in the S phase, induction of replication stress, and ultimately, cell death in cancer cells.

Mechanism of Action: From CDC7 Inhibition to S Phase Arrest

The primary molecular mechanism of Simurosertib involves the direct inhibition of CDC7 kinase activity. This targeted inhibition sets off a cascade of events culminating in S phase arrest.

-

Inhibition of CDC7 Kinase: Simurosertib is a highly selective, ATP-competitive inhibitor of CDC7.

-

Prevention of MCM2 Phosphorylation: A key substrate of CDC7 is the MCM2 subunit of the MCM2-7 helicase complex. Inhibition of CDC7 by Simurosertib prevents the phosphorylation of MCM2.

-

Stalled Replication Forks: The lack of MCM complex activation leads to a failure in the firing of DNA replication origins. This results in stalled replication forks and induces a state known as replication stress.

-

S Phase Arrest: The cellular machinery detects this replication stress, triggering the S phase checkpoint. This checkpoint activation halts the progression of the cell cycle, causing cells to arrest in the S phase.

-

Induction of Apoptosis: Prolonged S phase arrest and unresolved replication stress can lead to DNA damage and the induction of apoptosis, contributing to the antitumor effects of Simurosertib.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize its inhibitory concentrations and effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| IC50 | CDC7 Kinase | <0.3 nM | |

| IC50 | CDC7 Kinase | 0.26 nM | |

| IC50 | Cdk2 | 6,300 nM | |

| IC50 | ROCK1 | 430 nM | |

| IC50 | MCM2 Phosphorylation (HeLa cells) | 17 nM | |

| EC50 | Proliferation (COLO 205 cells) | 81 nM |

| GI50 Range | Various Cancer Cell Lines | 30.2 - >10,000 nM | |

Experimental Protocols and Workflows

The investigation of this compound's effect on the cell cycle involves several key experimental techniques. Detailed protocols are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with Simurosertib.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SNU-601, H23, H460) in 6-well plates and allow them to adhere for 24 hours.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 70% ice-cold ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An increase in the S phase population indicates S phase arrest.

Western Blotting for Phospho-MCM2

This assay is used to directly measure the inhibition of CDC7's kinase activity by assessing the phosphorylation status of its downstream target, MCM2.

Methodology:

-

Cell Culture and Lysis: Culture and treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MCM2 (p-MCM2). A separate membrane should be incubated with an antibody for total MCM2 or a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-MCM2 signal relative to the total MCM2 or loading control indicates CDC7 inhibition.

Logical Relationship: From Drug Action to Cellular Fate

The inhibition of CDC7 by this compound initiates a logical cascade of cellular events. The following diagram illustrates the relationship between the initial drug-target interaction and the ultimate cellular outcomes.

Conclusion

This compound effectively induces cell cycle arrest in the S phase through its potent and selective inhibition of CDC7 kinase. By preventing the phosphorylation of the MCM complex, it halts the initiation of DNA replication, leading to replication stress that activates the S phase checkpoint. This mechanism provides a clear rationale for its development as an anticancer agent, particularly in tumors reliant on elevated CDC7 activity. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and understand the therapeutic potential of targeting the CDC7 pathway.

References

(R)-Simurosertib: A Technical Overview of its Antineoplastic Properties

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of the cell cycle.[4][5] Its overexpression has been noted in various cancers, making it a compelling target for antineoplastic therapies. This technical guide provides a comprehensive overview of the antineoplastic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects through signaling and workflow diagrams.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting CDC7 kinase, which is essential for the G1-S phase transition of the cell cycle. The primary substrate of CDC7 is the minichromosome maintenance (MCM) protein complex (MCM2-7), a core component of the DNA replicative helicase.

The mechanism unfolds as follows:

-

Inhibition of MCM Phosphorylation : this compound binds to the ATP-binding pocket of CDC7, preventing the phosphorylation of the MCM2 subunit at Serine 40 (pMCM2). This phosphorylation is a critical step for the activation of the MCM helicase.

-

Induction of S-Phase Delay and Replication Stress : The lack of MCM helicase activation leads to a halt in the initiation of DNA replication, causing the cells to arrest in the S-phase of the cell cycle. This disruption of DNA synthesis induces a state known as replication stress.

-

Mitotic Aberrations and Apoptosis : The prolonged replication stress and S-phase arrest trigger a cascade of events leading to mitotic catastrophe. This is characterized by centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects and apoptosis in cancer cells.

A key aspect of this compound's therapeutic potential lies in its selectivity for cancer cells. While it can induce a G1 arrest in normal cells with functional p53, cancer cells with compromised cell cycle checkpoints are more susceptible to the lethal effects of CDC7 inhibition.

Signaling Pathway and Mechanistic Workflow

The following diagrams illustrate the CDC7 signaling pathway and the mechanistic workflow of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antineoplastic activities of this compound.

Table 1: In Vitro Activity of this compound

| Target/Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| CDC7 Kinase | Kinase Assay | IC50 | <0.3 nM | |

| CDC7 Kinase | Kinase Assay | IC50 | 0.26 nM | |

| HeLa | MCM2 Phosphorylation | IC50 | 17 nM | |

| COLO 205 | Proliferation Assay | EC50 | 81 nM | |

| Cancer Cell Lines (Panel of 246) | Growth Inhibition | GI50 | 30.2 nM to >10 µM (Median: 407.4 nM) | |

| COLO205 | Growth Inhibition | GI50 | 85 nM | |

| RKO | Growth Inhibition | GI50 | 818 nM |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Endpoint | Result | Reference(s) |

| COLO 205 | 40 or 60 mg/kg, twice daily | Tumor Growth Inhibition | Significant antitumor activity | |

| SW948 | 40 or 60 mg/kg, twice daily | Tumor Growth Inhibition | Significant antitumor activity | |

| COLO 205 | 80 mg/kg | pMCM2 Inhibition | Reduced intratumor levels of pMCM2 | |

| SW948 | 80 mg/kg | pMCM2 Inhibition | Reduced intratumor levels of pMCM2 | |

| Pancreatic PDX (PHTX-249Pa) | 60 mg/kg, bid, 3 days on/4 off | %TGI (Day 22) | 96.6% | |

| Pancreatic PDX (PHTX-249Pa) | 40 mg/kg, qd, 21 days | %TGI (Day 22) | 68.4% | |

| Pancreatic PDX (PHTX-249Pa) | 60 mg/kg, qd, 21 days | %TGI (Day 22) | 75.1% | |

| Pancreatic PDX (PHTXM-97Pa) | 40 mg/kg, qd, 21 days | %TGI (Day 22) | 86.1% | |

| Pancreatic PDX (PHTXM-97Pa) | 60 mg/kg, qd, 21 days | %TGI (Day 22) | 89.9% |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition; bid: twice daily; qd: once daily.

Clinical Development

A first-in-human, open-label, Phase I dose-escalation study (NCT02699749) was conducted in patients with advanced solid tumors. The study evaluated various dosing schedules. For the schedule of this compound administered once daily for 14 days followed by a 7-day rest period (21-day cycle), the maximum tolerated dose (MTD) was determined to be 50 mg. The dose-limiting toxicity was Grade 4 neutropenia. Preliminary antitumor activity was observed, with partial responses in patients with duodenal, esophageal, and cervical cancers.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antineoplastic properties of this compound.

Cell Viability/Growth Inhibition Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well or 384-well clear-bottom, white-walled plates

-

This compound stock solution (e.g., in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells into the plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 1 nM to 10 µM.

-

Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle.

-

-

Incubation:

-

Incubate the plates for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

-

Assay Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of growth inhibition versus the log of the this compound concentration.

-

Calculate the GI50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Western Blot for Phospho-MCM2 (pMCM2)

Objective: To assess the target engagement of this compound by measuring the inhibition of MCM2 phosphorylation.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total MCM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pMCM2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with antibodies for total MCM2 and the loading control to ensure equal protein loading.

-

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), potentially mixed with Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally at the desired dose and schedule (e.g., 40 or 60 mg/kg, twice daily).

-

Administer the vehicle to the control group.

-

-

Monitoring and Measurement:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (width² x length) / 2.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pMCM2 levels by Western blot or immunohistochemistry).

-

Conclusion

This compound is a promising antineoplastic agent that targets a key regulator of DNA replication, CDC7 kinase. Its mechanism of action, involving the induction of replication stress and mitotic catastrophe, provides a strong rationale for its development as a cancer therapeutic. The quantitative data from both in vitro and in vivo studies demonstrate its potent and selective activity against a range of cancer types. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other CDC7 inhibitors. Further clinical evaluation is ongoing to fully elucidate its therapeutic potential in various malignancies.

References

(R)-Simurosertib and the Induction of DNA Replication Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Simurosertib (also known as TAK-931) is a potent and selective, orally active, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] Its primary mechanism of action involves the induction of S-phase delay and significant DNA replication stress, leading to mitotic aberrations and potent antiproliferative effects in cancer cells.[1][3][4] This technical guide provides an in-depth overview of the core mechanisms by which this compound induces DNA replication stress, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound and DNA Replication Stress

This compound is a selective inhibitor of CDC7 kinase with an IC50 of less than 0.3 nM. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex component MCM2. By inhibiting CDC7, this compound prevents the firing of replication origins, leading to a stall in DNA replication forks. This stalling is a primary cause of DNA replication stress, a condition characterized by the slowing or stalling of replication fork progression.

Replication stress activates a complex cellular signaling network known as the DNA Damage Response (DDR). A key pathway in the DDR is the ATR-CHK1 signaling cascade. ATR (Ataxia Telangiectasia and Rad3-related) is a kinase that is activated by the presence of single-stranded DNA (ssDNA), which becomes exposed at stalled replication forks. Activated ATR then phosphorylates and activates its downstream effector, CHK1, a serine/threonine kinase. Activated CHK1 orchestrates a cellular response to replication stress that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. The induction of DNA replication stress is a key therapeutic strategy in oncology, and this compound represents a targeted approach to exploit this vulnerability in cancer cells.

Quantitative Data on this compound-Induced Replication Stress

The following tables summarize key quantitative data demonstrating the induction of DNA replication stress by this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| CDC7 Kinase Inhibition (IC50) | - | <0.3 nM | |

| MCM2 Phosphorylation Inhibition (IC50) | HeLa | 17 nM | |

| Cell Proliferation (EC50) | COLO 205 | 81 nM | |

| Antiproliferative Activity (GI50) | Various Cancer Cell Lines | 30.2 - >10,000 nM |

Table 2: Markers of DNA Replication Stress Induced by this compound (TAK-931)

| Marker | Cell Line | Treatment | Result | Reference |

| FANCD2 Foci Formation | HeLa | 300 nM TAK-931 for 24 hours | Significant increase in the percentage of cells with FANCD2 foci. | |

| DNA Fork Progression | HeLa | 300 nM TAK-931 | Significant reduction in the length of IdU-labeled DNA fibers, indicating slowed fork progression. |

Signaling Pathways and Experimental Workflows

This compound-Induced Replication Stress and ATR-CHK1 Signaling

The following diagram illustrates the signaling pathway initiated by this compound, leading to the activation of the ATR-CHK1 response.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and dose-response of residual 53BP1/gamma-H2AX foci: co-localization, relationship with DSB repair and clonogenic survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Simurosertib: An In-depth Technical Guide to its Early-Stage Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Simurosertib (TAK-931) is an orally bioavailable and highly selective, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] Early-stage research has demonstrated its potential as a therapeutic agent for a variety of solid tumors, including colorectal, pancreatic, and lung cancer.[4][5] The primary mechanism of action of this compound involves the induction of replication stress, leading to S-phase delay, mitotic aberrations, and subsequent antiproliferative effects in cancer cells. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound targets CDC7, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. In association with its regulatory subunit Dbf4, CDC7 forms an active complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex. This phosphorylation event is essential for the loading of other replication factors, the unwinding of DNA, and the initiation of DNA synthesis.

By inhibiting CDC7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication. This leads to a cascade of cellular events, including:

-

Replication Stress: The stalling of replication forks triggers a state of replication stress.

-

S-Phase Delay: The cell cycle is arrested in the S-phase to allow for potential DNA repair.

-

Mitotic Aberrations: If the replication stress is not resolved, it leads to errors during mitosis, such as centrosome dysregulation and chromosome missegregation.

-

Antiproliferative Effects: Ultimately, these events result in an irreversible antiproliferative effect in cancer cells, often leading to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

Table 1: In Vitro Kinase and Cell-Based Assay Data

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | CDC7 Kinase | <0.3 nM | |

| CDK2 | >10,000 nM | ||

| ROCK1 | 430 nM | ||

| GI50 | COLO 205 (colorectal) | 81 nM | |

| SW948 (colorectal) | 120 nM | ||

| PANC-1 (pancreatic) | 250 nM | ||

| RKO (colorectal) | 98 nM | ||

| Wide variety of cancer cells | 30.2 - >10,000 nM |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| COLO 205 | Colorectal | 40 mg/kg, twice daily | Significant | |

| COLO 205 | Colorectal | 60 mg/kg, twice daily | Significant | |

| SW948 | Colorectal | 40 mg/kg, twice daily | Significant | |

| SW948 | Colorectal | 60 mg/kg, twice daily | Significant | |

| Pancreatic Cancer PDX | Pancreatic | 80 mg/kg, p.o. | Marked, dose-dependent |

PDX: Patient-Derived Xenograft; p.o.: oral administration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

CDC7 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is a representative method for determining the in vitro inhibitory potency of this compound against CDC7 kinase.

Objective: To determine the IC50 value of this compound against recombinant human CDC7/Dbf4.

Materials:

-

Recombinant human CDC7/Dbf4 enzyme complex

-

Kinase substrate (e.g., PDKtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.

-

Reaction Setup:

-

Add 2.5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

-

Add 12.5 µL of the master mix to each well.

-

Prepare a solution of the CDC7/Dbf4 enzyme in kinase assay buffer.

-

-

Initiate Reaction: Add 10 µL of the diluted CDC7/Dbf4 enzyme to each well to start the reaction. For the "blank" control, add 10 µL of kinase assay buffer without the enzyme.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40-45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for another 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis: The "blank" value is subtracted from all other readings. The IC50 value is calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT-Based)

This protocol is a standard method for assessing the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the GI50 value of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the log concentration of this compound.

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in mouse xenograft models.

Objective: To assess the in vivo antitumor activity of this compound in various cancer models.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

-

Cancer cell lines or patient-derived tumor fragments

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Cell line-derived xenografts: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS/Matrigel) into the flank of the mice.

-

Patient-derived xenografts (PDX): Surgically implant small tumor fragments (2-3 mm3) subcutaneously into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally at the desired dose and schedule (e.g., 40 or 60 mg/kg, twice daily for 14 days).

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2)/2.

-

Monitor the general health and behavior of the mice.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Statistical analysis is performed to determine the significance of the observed antitumor effects.

-

Conclusion

Early-stage research on this compound has established its potent and selective inhibition of CDC7 kinase, leading to replication stress and potent antiproliferative effects in a broad range of cancer cell lines and in vivo tumor models. The data summarized in this guide highlight the therapeutic potential of this compound. Further clinical investigation is ongoing to fully elucidate its safety and efficacy in cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simurosertib | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of (R)-Simurosertib and Barasertib-HQPA: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed pharmacological overview of two distinct kinase inhibitors: (R)-Simurosertib, a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, and Barasertib-HQPA, a potent inhibitor of Aurora B kinase. While the initial query focused on this compound, the available detailed biochemical data is more extensive for Barasertib-HQPA. Therefore, this document will first provide a comprehensive profile of Barasertib-HQPA, followed by the pharmacological profile of this compound, to offer a thorough resource for the scientific community.

Part 1: Pharmacological Profile of Barasertib-HQPA (AZD1152-HQPA)

Barasertib-HQPA (also known as AZD1152-HQPA) is the active metabolite of the prodrug Barasertib (AZD1152).[1][2] Barasertib is rapidly converted to Barasertib-HQPA in plasma.[1][2][3] It is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.

Mechanism of Action

Barasertib-HQPA exerts its anti-tumor effects by inhibiting the serine/threonine kinase activity of Aurora B. Aurora B is a critical component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora B by Barasertib-HQPA leads to a cascade of cellular events, including:

-

Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is histone H3 at serine 10, and treatment with Barasertib-HQPA leads to a reduction in its phosphorylation.

-

Chromosome Misalignment: Inhibition of Aurora B disrupts the proper attachment of microtubules to kinetochores, leading to chromosome misalignment during metaphase.

-

Inhibition of Cytokinesis: The final stage of cell division is blocked, resulting in cells with a 4N or 8N DNA content (polyploidy).

-

Induction of Apoptosis: The mitotic errors and cellular stress ultimately trigger programmed cell death.

Data Presentation

| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora B | Reference(s) |

| Aurora B | Cell-free | 0.37 | 0.36 | - | |

| Aurora A | Cell-free | 1368 | 1369 | ~3700-fold | |

| Aurora C | Cell-free | - | 17.0 | ~47-fold | |

| FLT3-ITD | - | - | - | Suppresses | |

| Panel of >50 other kinases | Cell-free | - | - | High specificity |

| Cell Line Type | IC50 Range (nM) | Reference(s) |

| Human Leukemia Cell Lines | 3 - 40 | |

| MOLM13 (clonogenic) | 1 | |

| MV4-11 (clonogenic) | 2.8 |

| Species | Dose and Administration | t1/2 (hours) | CL (L/h) | Vss (L) | Reference(s) |

| Mouse | 100 mg/kg subcutaneous | 2.9 | - | - | |

| Human (AML patients) | 1200 mg 7-day continuous infusion | 77.5 (geometric mean) | 31.4 | - |

Experimental Protocols

A common method to determine the in vitro potency of a kinase inhibitor is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

-

Preparation of Reagents:

-

Prepare serial dilutions of Barasertib-HQPA in DMSO.

-

Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Prepare a solution of the purified recombinant Aurora B kinase.

-

Prepare a solution of the specific peptide or protein substrate for Aurora B.

-

Prepare a solution of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the kinase.

-

-

Assay Procedure:

-

In a microplate, add the kinase reaction buffer.

-

Add the Aurora B kinase to each well.

-

Add the serially diluted Barasertib-HQPA or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the mixture of the substrate and [γ-³³P]ATP.

-

Incubate the reaction for a predetermined time at a specific temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail.

-

-

Data Analysis:

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each concentration of Barasertib-HQPA compared to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Harvest and count the desired cancer cell line (e.g., MOLM13).

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.

-

Incubate for 6 to 24 hours to allow cells to attach (for adherent cells) or stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of Barasertib-HQPA in culture medium.

-

Add the diluted compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of a detergent reagent (e.g., acidified isopropanol or a commercial solubilization solution) to each well.

-

Leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.

-

Record the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration of Barasertib-HQPA compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.

-

Mandatory Visualization

Caption: Mechanism of action of Barasertib-HQPA on the Aurora B signaling pathway.

Caption: General experimental workflow for screening kinase inhibitors.

Part 2: Pharmacological Profile of this compound

This compound is the (R)-enantiomer of Simurosertib (also known as TAK-931), an orally active and selective ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.

Mechanism of Action

This compound inhibits the kinase activity of CDC7, which is essential for the phosphorylation of the minichromosome maintenance (MCM) complex, a key step in licensing DNA replication origins. The inhibition of CDC7 by this compound leads to:

-

Suppression of MCM2 Phosphorylation: Treatment with Simurosertib suppresses the phosphorylation of MCM2 at Ser40 in a dose-dependent manner.

-

S-phase Delay and Replication Stress: The inability to initiate DNA replication properly causes a delay in the S-phase of the cell cycle and induces replication stress.

-

Mitotic Aberrations and Apoptosis: The induced replication stress can lead to centrosome dysregulation, chromosome missegregation, and ultimately, irreversible anti-proliferative effects and apoptosis in cancer cells.

Data Presentation

| Target | Assay Type | IC50 (nM) | Selectivity | Reference(s) |

| CDC7 | Cell-free | <0.3 | >120-fold vs. 308 other kinases | |

| CDK2 | Cell-free | 6,300 | ~24,230-fold | |

| ROCK1 | Cell-free | 430 | ~1,650-fold |

| Assay | Cell Line | IC50 / EC50 (nM) | Reference(s) |

| MCM2 Phosphorylation Inhibition | HeLa | 17 | |

| Cell Proliferation | COLO 205 | 81 |

| Parameter | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours | |

| Apparent Oral Clearance (CL/F) | 38 L/h | |

| Terminal Half-life (t1/2) | ~6 hours |

Experimental Protocols

The experimental protocols for determining the kinase inhibitory activity and anti-proliferative effects of this compound are analogous to those described for Barasertib-HQPA, with the substitution of CDC7 kinase and its specific substrate in the biochemical assay, and the use of relevant cancer cell lines for the cellular assays.

Mandatory Visualization

Caption: Mechanism of action of this compound on the CDC7 signaling pathway.

Conclusion

Barasertib-HQPA and this compound are potent and selective kinase inhibitors with distinct mechanisms of action targeting critical regulators of the cell cycle. Barasertib-HQPA's inhibition of Aurora B leads to mitotic catastrophe, while this compound's inhibition of CDC7 disrupts the initiation of DNA replication. Both compounds have demonstrated significant anti-tumor activity in preclinical models and have been investigated in clinical trials. This guide provides a comprehensive summary of their pharmacological profiles to support further research and development in the field of oncology.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

Methodological & Application

Application Notes and Protocols for (R)-Simurosertib Treatment in COLO 205 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Simurosertib, also known as TAK-931, is a potent and selective, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) complex, such as MCM2.[2][4] Inhibition of CDC7 leads to S-phase delay, replication stress, and subsequent mitotic aberrations, ultimately resulting in antiproliferative effects and apoptosis in cancer cells.

COLO 205 is a human colorectal adenocarcinoma cell line commonly utilized in cancer research and for evaluating the pharmacodynamics of chemotherapeutic agents. This cell line is characterized by a BRAF V600E mutation and is wild-type for KRAS and TP53. The MAPK pathway is constitutively active in these cells due to the BRAF mutation.

This document provides a detailed in vitro protocol for the treatment of COLO 205 cells with this compound, including cell culture, drug preparation, and methods for assessing cellular response.

Quantitative Data Summary

| Parameter | Value | Cell Line | Notes |

| This compound CDC7 Kinase IC50 | <0.3 nM | N/A | In vitro enzyme assay. |

| This compound COLO 205 EC50 | 81 nM | COLO 205 | Antiproliferative activity assessed after 72 hours of treatment using a CellTiter-Glo assay. |

| This compound HeLa pMCM2 IC50 | 17 nM | HeLa | Inhibition of MCM2 phosphorylation. |

| COLO 205 Doubling Time | ~20-27 hours | COLO 205 | Varies depending on culture conditions. |

Signaling Pathway and Experimental Workflow

References

- 1. Colo-205 Cells [cytion.com]

- 2. COLO 205 Cell Line - Creative Biogene [creative-biogene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-Simurosertib in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] It demonstrates significant antitumor activity in various preclinical cancer models by inducing replication stress and subsequent cell death.[4][5] These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for utilizing this compound in mouse xenograft models, enabling researchers to effectively design and execute preclinical efficacy studies.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of CDC7 kinase, a key regulator of the initiation of DNA replication. The primary target of the CDC7-Dbf4 kinase complex is the minichromosome maintenance (MCM) complex, specifically the MCM2 subunit. Phosphorylation of MCM2 by CDC7 is a critical step for the activation of the replicative helicase and the firing of replication origins during the S phase of the cell cycle.

By inhibiting CDC7, this compound prevents the phosphorylation of MCM2, leading to a delay in S phase progression and the induction of replication stress. This sustained replication stress triggers mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the cell cycle.

In Vivo Dosage and Administration in Mouse Xenograft Models

This compound has demonstrated dose-dependent antitumor activity in various human tumor xenograft models, including colorectal and pancreatic cancer. The compound is orally bioavailable and has shown efficacy with different dosing schedules.

Summary of In Vivo Dosages

| Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |

| COLO205 | Nude Mice | 40, 60 | Oral (p.o.) | Twice Daily (bid) for 14 days | |

| SW948 | Nude Mice | 40, 60 | Oral (p.o.) | Twice Daily (bid) for 14 days | |

| COLO205 | Nude Mice | 80 | Oral (p.o.) | Single Dose (for PD) | |

| SW948 | Nude Mice | 80 | Oral (p.o.) | Single Dose (for PD) | |

| PHTX-97Pa (PDX) | Nude Mice | 40, 60 | Oral (p.o.) | Once Daily (qd) for 21 days | |

| Various PDX | Nude Mice | 60 | Oral (p.o.) | Twice Daily (bid), 3 days on/4 days off | |

| Capan-1 | Xenograft Mice | 40 | Oral (p.o.) | Once Daily (qd) for 21 days | |

| COLO205 | Xenograft Mice | 40 | Oral (p.o.) | Once Daily (qd) for 21 days |

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models.

Cell Line Culture and Preparation

-

Cell Culture: Culture human cancer cell lines (e.g., COLO205, SW948) in the recommended complete cell culture medium.

-

Cell Expansion: Expand cells to achieve the required number for implantation. It is advisable to passage the cells at least twice after thawing from cryogenic storage.

-

Cell Harvesting: Harvest cells during the exponential growth phase (approximately 80-90% confluency).

-

Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is above 90%.

-

Cell Suspension: Resuspend the cells in a suitable sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection. Keep the cell suspension on ice.

Mouse Xenograft Model Establishment

-

Animal Model: Utilize immunodeficient mice, such as athymic nude mice (e.g., BALB/c nude) or SCID mice, typically 6-8 weeks old.

-

Cell Implantation:

-

Subcutaneously inject 1 x 10^7 to 2 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

-

For improved tumor take and growth, consider mixing the cell suspension 1:1 with Matrigel or a similar basement membrane extract.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

-

Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Administration

-

Formulation: this compound is an orally active compound. The specific vehicle for oral administration should be optimized based on the compound's solubility and stability. Common vehicles for in vivo studies include 0.5% methylcellulose in water or a solution containing DMSO and PEG.

-

Dosing:

-

Administer this compound or the vehicle control orally via gavage at the dosages and schedules outlined in Table 1.

-

Ensure accurate dosing based on the individual body weight of each mouse, which should be monitored at least twice weekly.

-

-

Treatment Duration: Continue treatment for the specified duration (e.g., 14 or 21 days) or until the tumor volume in the control group reaches a predetermined endpoint.

Efficacy and Pharmacodynamic Evaluation

-

Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

-

Pharmacodynamic Markers: To confirm the mechanism of action in vivo, tumor samples can be collected at various time points after the final dose.

-

Western Blot Analysis: Assess the levels of phosphorylated MCM2 (pMCM2) in tumor lysates. A reduction in pMCM2 levels indicates target engagement by this compound.

-

Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the in situ reduction of pMCM2.

-

-

Toxicity Assessment: Monitor mice for any signs of toxicity, including significant body weight loss (>15-20%), changes in behavior, or other adverse effects.

Experimental Workflow Diagram

Caption: General workflow for a mouse xenograft efficacy study.

Conclusion

This compound is a promising CDC7 inhibitor with demonstrated preclinical antitumor activity. The provided data and protocols offer a solid foundation for designing and conducting in vivo studies to further evaluate its therapeutic potential. Careful attention to experimental detail, including cell handling, animal welfare, and appropriate endpoint analysis, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: (R)-Simurosertib in Lung Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Simurosertib (also known as TAK-931) is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of the cell cycle.[3] Its overexpression is observed in various malignancies, including lung cancer, and is often associated with poor prognosis. This compound exerts its anti-tumor effects by inducing replication stress, which leads to mitotic aberrations and ultimately, irreversible anti-proliferative effects in cancer cells.[2]

These application notes provide a comprehensive overview of the use of this compound in preclinical lung cancer research models, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action